molecular formula C10H16ClNO B1418757 [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride CAS No. 908597-00-2

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Cat. No. B1418757
CAS RN: 908597-00-2
M. Wt: 201.69 g/mol
InChI Key: FWRHYMNZTWOMHE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride, also known as 2,5-dimethoxyphenethylamine hydrochloride, is a synthetic organic compound belonging to the phenethylamine family. It has a wide range of applications in scientific research and has been studied extensively in both in vitro and in vivo models. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.

Scientific Research Applications

Conformational Analyses in Different Environments

A study by Nitek et al. (2020) reports on the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, providing insights into their conformations in different environmental contexts. The research highlights the structural diversity of these compounds, including their hydrochloride form (Nitek et al., 2020).

Influence on Molecular Geometry

In 2022, Nitek et al. examined how protonation impacts the geometry of [2-(2,5-dimethylphenoxy)ethyl]amine hydrochloride. This study revealed that protonation significantly alters the molecule's linker conformation and the orientation of its aromatic rings (Nitek et al., 2022).

Architectures of Succinates

Żesławska et al. (2018) studied the supramolecular architectures of succinates derived from 1-hydroxypropan-2-aminium derivatives, including [2-(2,5-dimethylphenoxy)ethyl]amine. Their work underscores the importance of hydrogen bonds in determining the structure and properties of these salts (Żesławska et al., 2018).

Application in Enantioseparation

Walczak et al. (2014) developed a method for determining the enantiomeric purity of [2-(2,5-dimethylphenoxy)ethyl]amine derivatives. This study highlights the significance of these compounds in anticonvulsant drug research and their potential in pharmaceutical applications (Walczak et al., 2014).

Synthesis and Solution Properties

Bütün et al. (2001) explored the synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers, including [2-(2,5-dimethylphenoxy)ethyl]amine. Their research contributes to understanding the behavior of these polymers in various environmental conditions (Bütün et al., 2001).

Chemoselective Catalysts for Hydroboration

Mukherjee et al. (2016) investigated the use of light alkali metal hydridotriphenylborates, characterized as complexes of [2-(2,5-dimethylphenoxy)ethyl]amine, as catalysts for hydroboration. This study demonstrates the potential of these complexes in organic synthesis and catalysis (Mukherjee et al., 2016).

Chitosan Hydrogels and Drug Delivery

Karimi et al. (2018) developed chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery. This research showcases the application of [2-(2,5-dimethylphenoxy)ethyl]amine derivatives in developing smart hydrogels for targeted drug delivery (Karimi et al., 2018).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-4-9(2)10(7-8)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRHYMNZTWOMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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